molecular formula C17H21FN2O2 B2582380 N'-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049437-26-4

N'-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2582380
CAS No.: 1049437-26-4
M. Wt: 304.365
InChI Key: DCNXOHFRLOQZGM-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with cyclopropylmethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its binding affinity, selectivity, and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide include:

  • N’-cyclopentyl-N-{[1-(2-chlorophenyl)cyclopropyl]methyl}ethanediamide
  • N’-cyclopentyl-N-{[1-(4-chlorophenyl)cyclopropyl]methyl}ethanediamide
  • N’-cyclopentyl-N-{[1-(4-bromophenyl)cyclopropyl]methyl}ethanediamide

Uniqueness

The uniqueness of N’-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-13-7-5-12(6-8-13)17(9-10-17)11-19-15(21)16(22)20-14-3-1-2-4-14/h5-8,14H,1-4,9-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNXOHFRLOQZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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